molecular formula C17H12N4OS2 B2808973 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one CAS No. 894037-01-5

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one

Katalognummer: B2808973
CAS-Nummer: 894037-01-5
Molekulargewicht: 352.43
InChI-Schlüssel: BJFBKLJKTLGOFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one is a synthetically derived small molecule recognized for its potent inhibitory activity against a range of protein kinases. This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold known for its high affinity and selectivity in targeting kinase ATP-binding sites. Its primary research value lies in its function as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling node implicated in cellular processes such as proliferation, migration, and survival. [https://pubs.acs.org/doi/10.1021/jm301532w] By effectively inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream signaling pathways, making it an invaluable pharmacological tool for investigating the role of FAK in cancer biology and tumor progression. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162600/] Research applications extend to its use in in vitro and in vivo models to study FAK's contribution to the tumor microenvironment, angiogenesis, and cancer cell invasiveness. The structural motif, featuring the 1-(thiophen-2-yl)ethanone group linked via a sulfanyl bridge to the triazolopyridazine core, is critical for its optimized binding affinity and pharmacokinetic properties. This reagent is essential for researchers dissecting kinase-dependent signaling networks and exploring novel therapeutic strategies in oncology.

Eigenschaften

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-14(15-7-4-10-23-15)11-24-17-19-18-16-9-8-13(20-21(16)17)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBKLJKTLGOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . This method is often employed due to its efficiency and the high yield of the desired product.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, the compound is studied for its potential use in materials science, particularly in the development of new energetic materials .

Wirkmechanismus

The mechanism of action of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Phenyl vs. Heteroaromatic Substituents : The phenyl group at R1 (target compound) enhances π-stacking but may reduce solubility compared to 4-methoxyphenyl (7b) or morpholinyl (G856-6446) analogs .
  • Thiophene vs. Other Heterocycles: The thiophen-2-yl group (target compound) provides moderate electron-withdrawing effects, contrasting with furan-2-yl (lower stability) or quinoline (enhanced binding) .
  • Sulfanyl Linker : The -S- bridge in the target compound offers flexibility but may increase susceptibility to oxidative metabolism compared to rigid linkers in PF-4254644 .

Activity Profiles

  • However, it lacks the piperidinyl side chain critical for AZD5153’s target engagement.
  • Metabolic Stability : Compounds with morpholinyl or pyridinyl groups (e.g., G856-6446) exhibit higher polarity but shorter half-lives due to oxidative metabolism , whereas the target compound’s thiophene may mitigate this via steric shielding.

Q & A

Basic Synthesis Methodology

Q: What are the common multi-step synthetic routes for synthesizing 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one? A: The synthesis typically involves:

  • Triazole ring formation : Reaction of pyridazine derivatives with hydrazine analogs under controlled pH and temperature (60–80°C) to form the triazolo[4,3-b]pyridazine core .
  • Thioether linkage : Coupling the triazole intermediate with a thiophen-2-yl ethanone derivative via nucleophilic substitution, using solvents like DMF or dioxane under reflux .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, with NMR and mass spectrometry (MS) for structural validation .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound? A: Key parameters include:

  • Temperature control : Maintaining 70–80°C during cyclization steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bond formation .
  • Catalyst use : Phosphorus oxychloride or thionyl chloride may accelerate intermediate steps, though stoichiometry must be carefully monitored to avoid over-chlorination .

Structural Characterization Techniques

Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: Essential methods include:

  • ¹H/¹³C NMR : To verify substituent positions on the triazolo-pyridazine core and thiophene ring .
  • High-resolution MS : For precise molecular weight confirmation and detection of isotopic patterns .
  • X-ray crystallography (if applicable): Resolves stereoelectronic effects of the sulfanyl group and phenyl-thiophene orientation .

Basic Biological Activity Screening

Q: What preliminary assays are used to evaluate the biological potential of this compound? A: Initial screening often involves:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric substrates .

Advanced Mechanistic Studies

Q: How can researchers investigate the mechanism of action for this compound’s anticancer activity? A: Advanced approaches include:

  • Target identification : Chemoproteomics (e.g., affinity chromatography with tagged compounds) to isolate binding proteins .
  • Molecular dynamics simulations : Modeling interactions with ATP-binding pockets of kinases or DNA intercalation .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Chemical Reactivity and Functionalization

Q: What are the dominant chemical reactions involving the sulfanyl and ketone groups in this compound? A: Reactivity highlights:

  • Sulfanyl group : Susceptible to oxidation (e.g., H₂O₂/CH₃COOH yields sulfoxide/sulfone derivatives) or nucleophilic displacement with amines .
  • Ketone group : Reducible to secondary alcohol (NaBH₄/LiAlH₄) or convertible to hydrazones for further heterocyclic derivatization .

Regioselectivity in Derivative Synthesis

Q: How do electronic effects influence regioselectivity during electrophilic substitution on the triazolo-pyridazine ring? A: The electron-deficient triazole ring directs electrophiles (e.g., nitration, halogenation) to the pyridazine moiety’s C-6 position. Steric hindrance from the phenyl group further modulates reactivity .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported bioactivity data for similar triazolo-pyridazine derivatives? A: Potential resolutions:

  • Structural validation : Reassess compound purity via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Compare protocols (e.g., cell line viability endpoints, incubation times) across studies .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .

Computational Modeling Applications

Q: How can DFT calculations aid in predicting the compound’s reactivity or binding modes? A: Computational strategies include:

  • Frontier molecular orbital analysis : Predict sites for nucleophilic/electrophilic attacks based on HOMO-LUMO gaps .
  • Docking studies : Simulate interactions with biological targets (e.g., COX-2, EGFR kinase) using AutoDock Vina .
  • ADMET profiling : Estimate pharmacokinetic properties (e.g., logP, BBB permeability) via QSAR models .

Safety and Handling Protocols

Q: What precautions are recommended for handling this compound in laboratory settings? A: Key guidelines:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .
  • Stability : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.